4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
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Description
4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H22N6S and its molecular weight is 342.47. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Research by Jafar et al. (2017) demonstrated the antifungal effects of certain pyrimidine derivatives, including compounds similar to the specified chemical, against types of fungi like Aspergillus terreus and Aspergillus niger. These compounds, synthesized through nucleophilic displacement in the pyrimidine heterocyclic ring, showed significant biological activity, suggesting their potential as antifungal agents Jafar et al., 2017.
Antimicrobial and Anticancer Applications
Wang et al. (2004) explored the synthesis, SAR analysis, X-ray crystallography, and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors. The study showcased the design of CDK2 inhibitors with potent antiproliferative and proapoptotic effects, consistent with cellular CDK2 and CDK9 inhibition. This highlights the therapeutic potential of pyrimidine derivatives in cancer treatment Wang et al., 2004.
Structural and Synthetic Studies
Rensky et al. (2015) focused on the synthesis of 2-imidoylimino-2,3-dihydro-thiazolo(4,5-d)pyrimidines, elaborating on the chemistry of thiazolo(4,5-d)pyrimidine derivatives. These compounds, obtained through a series of synthetic steps, underscore the versatility of pyrimidine derivatives in chemical synthesis and their potential for various biological applications Rensky et al., 2015.
Properties
IUPAC Name |
3-cyclopropyl-5-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-10-11(2)18-9-19-16(10)22-5-13-7-23(8-14(13)6-22)17-20-15(21-24-17)12-3-4-12/h9,12-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSKFVUUQRGXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C4=NC(=NS4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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